molecular formula C18H21NO2 B3074594 2-Methoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol CAS No. 1021028-23-8

2-Methoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol

Cat. No.: B3074594
CAS No.: 1021028-23-8
M. Wt: 283.4
InChI Key: QSCSTJKYCDTMNJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol involves several steps. One common method includes the reaction of 2-methoxyphenol with 5,6,7,8-tetrahydronaphthalen-1-ylamine in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

Biological Activity

2-Methoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol, a Schiff base compound, has garnered attention due to its unique structural properties and potential biological activities. This article discusses its synthesis, biological mechanisms, and various applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2-methoxy-6-formylphenol and 5,6,7,8-tetrahydronaphthalen-1-amine. The reaction is generally conducted in organic solvents like ethanol or methanol under reflux conditions to facilitate the formation of the imine bond. The product is then purified through recrystallization or chromatography techniques .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)
Human liver cancer<100
Human melanoma<50
Breast cancer<75

These findings suggest that the compound's structure plays a crucial role in its ability to interact with cellular targets and inhibit tumor growth .

The mechanism by which this compound exerts its biological effects primarily involves:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of Schiff bases like this compound. Studies have demonstrated that modifications in the phenolic and tetrahydronaphthalenyl moieties can significantly affect potency and selectivity against cancer cells.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Methoxy-6-(phenylimino)methylphenolContains a phenyl groupModerate anticancer activity
2-Methoxy-6-(4-methylphenylimino)methylphenolContains a 4-methylphenyl groupIncreased potency against certain cancers
2-Methoxy-6-(5,6-dihydrobenzo[b]thiophenylimino)methylphenolDifferent heterocyclic moietyEnhanced enzyme inhibition

This table illustrates how structural variations influence biological outcomes .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Antibacterial Activity : In addition to anticancer properties, studies have indicated that this compound also exhibits antibacterial activity against Gram-positive bacteria. The mechanism involves disrupting bacterial cell wall synthesis.
  • Fluorescent Probes : The unique structural features allow it to function as a fluorescent probe for biomolecules such as proteins and nucleic acids. This application is particularly useful in proteomics research for tracking molecular interactions .

Properties

IUPAC Name

2-methoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-21-17-11-5-8-14(18(17)20)12-19-16-10-4-7-13-6-2-3-9-15(13)16/h4-5,7-8,10-11,19-20H,2-3,6,9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCSTJKYCDTMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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